molecular formula C10H18N4 B1425104 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249186-95-5

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1425104
CAS No.: 1249186-95-5
M. Wt: 194.28 g/mol
InChI Key: YRCCRQCOKZAJJF-UHFFFAOYSA-N
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Description

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a piperidine moiety, with a propyl group at the 4-position of the triazole ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of 4-propyl-1H-1,2,4-triazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and as a tool for investigating the interactions between biomolecules.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties, including its effects on specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride
  • 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
  • 4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Uniqueness

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of the propyl group at the 4-position of the triazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-(4-propyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCCRQCOKZAJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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